Cas no 462105-66-4 ((1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine)
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenamine,7-fluoro-1,2,3,4-tetrahydro-,(1S)-(9CI)
- MFCD07373980
- (S)-7-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- AKOS017405003
- (1S)-7-Fluoro-1,2,3,4-tetrahydronaphtylamine
- EN300-193411
- 462105-66-4
- SCHEMBL15335683
- (1S)-7-FLUORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
- CS-0130621
- N11009
- (1S)-7-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- (1S)-7-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine
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- DB-222587
- (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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- MDL: MFCD07373980
- Inchi: 1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1
- InChI Key: ZUUYTHBAQDOFSC-JTQLQIEISA-N
- SMILES: FC1C=CC2=C(C=1)[C@H](CCC2)N
Computed Properties
- Exact Mass: 165.095377549g/mol
- Monoisotopic Mass: 165.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26Ų
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM236161-1g |
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 95+% | 1g |
$795 | 2021-08-04 | |
| Alichem | A219006056-1g |
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 97% | 1g |
$841.50 | 2023-09-01 | |
| Chemenu | CM236161-1g |
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 95+% | 1g |
$1163 | 2024-07-16 | |
| Enamine | EN300-193411-1.0g |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-193411-0.05g |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 0.05g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-193411-0.1g |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 0.1g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-193411-0.25g |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 0.25g |
$810.0 | 2023-09-17 | ||
| Enamine | EN300-193411-0.5g |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 0.5g |
$844.0 | 2023-09-17 | ||
| Enamine | EN300-193411-1g |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 1g |
$880.0 | 2023-09-17 | ||
| Enamine | EN300-193411-2.5g |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
462105-66-4 | 2.5g |
$1184.0 | 2023-09-17 |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Suppliers
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction to (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 462105-66-4)
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, also known by its CAS registry number CAS No. 462105-66-4, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule belongs to the class of tetralin derivatives, which are known for their versatility in various chemical reactions and biological activities.
The structural characterization of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine reveals a bicyclic framework consisting of a naphthalene ring fused with a cyclohexane ring. The presence of a fluorine atom at the 7-position introduces electronic effects that can influence the compound's reactivity and pharmacokinetic properties. Additionally, the amine group at position 1 plays a crucial role in determining the compound's basicity and its ability to form hydrogen bonds with biological targets.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Researchers have explored various routes, including catalytic asymmetric synthesis and enantioselective reductions, to construct this chiral molecule with high enantiomeric excess. These methods not only enhance the scalability of production but also pave the way for further modifications to explore its analogs.
In terms of pharmacological applications, (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-amine has shown promising activity in preclinical studies targeting several therapeutic areas. For instance, it has demonstrated potential as a modulator of ion channels and receptors involved in pain signaling pathways. This makes it a valuable lead compound for the development of novel analgesics with improved efficacy and reduced side effects.
Moreover, the compound's unique structure has inspired investigations into its role as a building block for more complex molecules. By incorporating functional groups at specific positions on the tetralin framework, chemists can design derivatives with enhanced bioavailability and target specificity. Such efforts are critical for advancing drug discovery programs aimed at addressing unmet medical needs.
The stereochemistry of (1S)-7-fluoro-1,2,3,tetrahydronaphthalenamine is another area of active research. The (S) configuration at position 1 has been shown to significantly impact the compound's pharmacokinetics and pharmacodynamics. Studies have revealed that this stereoisomer exhibits superior binding affinity to certain protein targets compared to its (R) counterpart. This highlights the importance of stereocontrol in medicinal chemistry and underscores the need for precise synthesis techniques.
From an analytical standpoint,CAS No. 462105-based compounds are often subjected to rigorous characterization using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses provide critical insights into the compound's purity and structural integrity, ensuring its reliability for downstream applications.
In conclusion,(1S)-7-fluoro-tetrahydronaphthalenamine represents a valuable asset in contemporary chemical research. Its versatile structure and promising biological profile make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to unfold new dimensions of this compound's potential,CAS No. 462105-based compounds will undoubtedly play a pivotal role in shaping future therapeutic interventions.
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